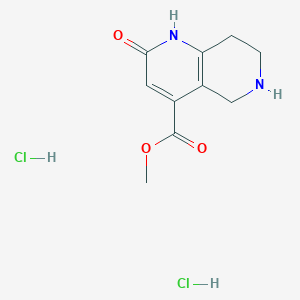

Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride

CAS No.: 2413885-64-8

Cat. No.: VC5173138

Molecular Formula: C10H14Cl2N2O3

Molecular Weight: 281.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2413885-64-8 |

|---|---|

| Molecular Formula | C10H14Cl2N2O3 |

| Molecular Weight | 281.13 |

| IUPAC Name | methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)6-4-9(13)12-8-2-3-11-5-7(6)8;;/h4,11H,2-3,5H2,1H3,(H,12,13);2*1H |

| Standard InChI Key | YHXDWFQBWMQVLX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=O)NC2=C1CNCC2.Cl.Cl |

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound’s IUPAC name, methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate dihydrochloride, reflects its bicyclic framework comprising a partially saturated naphthyridine ring system. The 1,6-naphthyridine scaffold consists of two fused pyridine rings, with hydrogenation at positions 5–8 creating a tetrahydro moiety . Key functional groups include:

-

A keto group at position 2 (), which influences electronic distribution and hydrogen-bonding capacity.

-

A methyl ester at position 4 (), providing sites for hydrolysis or transesterification reactions.

-

Two hydrochloride counterions, improving aqueous solubility and crystallinity .

Table 1: Molecular and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 281.14 g/mol | |

| Hydrogen bond donors | 3 | |

| Hydrogen bond acceptors | 4 | |

| Topological polar surface area | 67.4 Ų | |

| SMILES | COC(=O)C1=CC(=O)NC2=C1CNCC2.Cl |

The SMILES notation and InChIKey (RWUHSFJUFAKOIE-UHFFFAOYSA-N) provide unambiguous representations for database searches and cheminformatics analyses.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, as outlined in vendor documentation and PubChem records :

-

Cyclization: Formation of the naphthyridine core via acid-catalyzed cyclization of a precursor amine-ketone intermediate.

-

Esterification: Introduction of the methyl carboxylate group using methanol under acidic conditions.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride form, enhancing crystallinity.

Critical reagents include acetic anhydride (for acylations) and palladium catalysts (for hydrogenation steps). Reaction optimization focuses on controlling temperature (typically 80–120°C) and solvent polarity (e.g., ethanol or dichloromethane).

Physicochemical and Reactivity Profiles

Solubility and Stability

The dihydrochloride salt demonstrates high solubility in polar solvents:

Stability studies indicate decomposition above 200°C and sensitivity to prolonged exposure to light or humidity .

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

-

Keto-enol tautomerism: The 2-oxo group enables tautomerization, affecting binding in biological systems.

-

Ester hydrolysis: Under basic conditions, the methyl ester hydrolyzes to a carboxylic acid, altering solubility.

-

Nucleophilic substitution: The electron-deficient naphthyridine ring reacts with amines or thiols at position 4 or 8 .

| Code | Recommendation |

|---|---|

| P261 | Avoid inhalation of dust |

| P305 | IF IN EYES: Rinse cautiously |

| P405 | Store locked up |

Exposure Control

Personal protective equipment (PPE) mandates nitrile gloves, safety goggles, and fume hoods during handling. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume